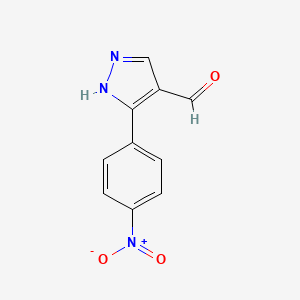

3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-6-8-5-11-12-10(8)7-1-3-9(4-2-7)13(15)16/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIXQGMNFIJUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde chemical properties

An In-depth Technical Guide to 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This document details the compound's core chemical and physical properties, provides an in-depth, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, explores its chemical reactivity, and discusses its applications as a versatile intermediate in drug discovery and materials science. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable molecular building block.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Consequently, pyrazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][4] The compound this compound embodies the potential of this scaffold, incorporating three key functional elements: the biologically active pyrazole core, a nitrophenyl group for modulating electronic properties and potential bioactivity, and a highly reactive carbaldehyde handle for extensive synthetic diversification.

Core Compound Analysis: this compound

A thorough understanding of the fundamental properties of a synthetic building block is critical for its effective application. This section outlines the structural, physicochemical, and spectroscopic characteristics of the title compound.

Nomenclature and Structure

-

Systematic IUPAC Name: this compound

-

Molecular Formula: C₁₀H₇N₃O₃

-

Molecular Weight: 217.18 g/mol

Caption: Molecular structure of this compound.

Physicochemical Properties

The empirical properties of the compound are summarized below. Data for related analogs suggests it is a stable, crystalline solid.[5]

| Property | Value | Source/Justification |

| Appearance | Yellowish solid | Expected due to the conjugated nitrophenyl chromophore.[5] |

| Molecular Formula | C₁₀H₇N₃O₃ | Calculated from structure. |

| Molecular Weight | 217.18 g/mol | Calculated from formula. |

| Melting Point | Not specified; likely >200 °C | Related compounds exhibit high melting points.[5] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, chloroform. | Based on analogs like 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[6] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The expected data, based on established principles and data from structurally similar molecules, are presented below.[5][7]

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR (in DMSO-d₆) | Aldehyde proton (-CHO) | δ 9.9 - 10.2 ppm (singlet) |

| Pyrazole N-H | δ 13.0 - 14.0 ppm (broad singlet) | |

| Pyrazole C5-H | δ 8.5 - 8.8 ppm (singlet) | |

| Nitrophenyl H (ortho to NO₂) | δ 8.3 - 8.4 ppm (doublet, J ≈ 8.8 Hz) | |

| Nitrophenyl H (meta to NO₂) | δ 8.1 - 8.2 ppm (doublet, J ≈ 8.8 Hz) | |

| ¹³C NMR (in DMSO-d₆) | Aldehyde Carbonyl (C=O) | δ 184 - 186 ppm |

| Pyrazole C3, C5 | δ 150 - 155 ppm, δ 138 - 142 ppm | |

| Pyrazole C4 | δ 118 - 122 ppm | |

| Nitrophenyl C (ipso-NO₂) | δ 147 - 149 ppm | |

| Nitrophenyl C (ipso-Pyrazole) | δ 135 - 138 ppm | |

| IR (KBr pellet) | N-H stretch (pyrazole) | 3100 - 3300 cm⁻¹ (broad) |

| C-H stretch (aromatic) | 3050 - 3150 cm⁻¹ | |

| C=O stretch (aldehyde) | 1690 - 1705 cm⁻¹ (strong) | |

| C=N, C=C stretch | 1590 - 1610 cm⁻¹ | |

| N-O stretch (asymmetric) | 1515 - 1535 cm⁻¹ (very strong) | |

| N-O stretch (symmetric) | 1340 - 1355 cm⁻¹ (very strong) | |

| Mass Spec (ESI+) | [M+H]⁺ | m/z 218.05 |

Synthesis and Purification

The synthesis of pyrazole-4-carbaldehydes is most reliably achieved through the Vilsmeier-Haack reaction.[5][8] This method is advantageous as it facilitates both the cyclization to form the pyrazole ring and the C4-formylation in a one-pot procedure from a readily available hydrazone precursor.[9][10]

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The reaction proceeds by treating the hydrazone of 4'-nitroacetophenone with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide). The reagent acts as an electrophile, leading to a double formylation and subsequent cyclization to yield the final product.[5] The choice of this pathway is dictated by its high efficiency and functional group tolerance.

Detailed Experimental Protocol

Step 1: Synthesis of 4'-Nitroacetophenone Hydrazone

-

To a solution of 4'-nitroacetophenone (10 mmol) in ethanol (50 mL), add hydrazine hydrate (12 mmol, 1.2 equiv.).

-

Add 3-4 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The hydrazone product will typically precipitate.

-

Filter the solid, wash with cold ethanol, and dry under vacuum. The product is usually carried forward without further purification.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

In a three-neck flask equipped with a dropping funnel and condenser, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 30 mmol, 3 equiv.) to ice-cold, anhydrous dimethylformamide (DMF, 20 mL). Stir for 30 minutes at 0-5°C.

-

Slowly add a solution of 4'-nitroacetophenone hydrazone (10 mmol) in DMF (10 mL) to the pre-formed Vilsmeier reagent.

-

After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 4-6 hours.[5] Monitor by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

-

The solid product, this compound, will precipitate.

-

Stir the suspension for 1 hour, then filter the crude product. Wash thoroughly with water and dry.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield the pure product.

Purification and Characterization Workflow

Caption: Standard workflow for the purification and validation of the final compound.

Chemical Reactivity and Derivatization Potential

The title compound is a powerful synthetic intermediate due to its three distinct reactive sites, allowing for a multitude of chemical transformations.

Reactions at the Aldehyde Moiety

The aldehyde group is the most versatile handle for derivatization.

-

Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), a common linkage in bioactive molecules.[11]

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) provides α,β-unsaturated systems, which are precursors to a variety of other heterocycles and Michael acceptors.[12]

-

Oxidation: Treatment with mild oxidizing agents (e.g., Oxone®, sodium chlorite) converts the aldehyde to the corresponding carboxylic acid, 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

-

Reduction: Reduction with sodium borohydride (NaBH₄) selectively yields the corresponding alcohol, (3-(4-nitrophenyl)-1H-pyrazol-4-yl)methanol.

Caption: Key reactivity pathways for synthetic diversification.

Reactions involving the Pyrazole N-H

The acidic proton on the pyrazole nitrogen (N1) can be readily removed by a base, and the resulting anion can be functionalized via:

-

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) to introduce substituents at the N1 position.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl pyrazoles.

Transformations of the Nitrophenyl Group

The nitro group provides an additional site for modification.

-

Reduction: The most common transformation is the reduction of the nitro group to an amine using reagents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C). The resulting aniline derivative, 4-(4-amino-phenyl)-1H-pyrazole-4-carbaldehyde, opens up further derivatization possibilities, such as amide bond formation or diazotization.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it an ideal starting point for the synthesis of compound libraries for high-throughput screening.

-

Versatile Synthetic Intermediate: As detailed in Section 4, the compound serves as a trifunctional building block, enabling the rapid generation of molecular diversity.

-

Bioactive Scaffold: The nitrophenyl-pyrazole core is present in molecules with reported antimicrobial and anti-inflammatory activities.[2][12] The aldehyde can be converted into various functional groups known to interact with biological targets.

-

Library Synthesis Workflow: A typical workflow involves modifying the core structure at its three reactive sites to explore the structure-activity relationship (SAR).

Caption: Workflow for generating a diverse compound library from the core scaffold.

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with its multiple points for chemical diversification, makes it an attractive starting material for the discovery of novel bioactive compounds and functional materials. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this versatile molecular scaffold.

References

- BenchChem. (n.d.). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.

- BenchChem. (n.d.). Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach.

- Smolecule. (2023). 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

-

Garg, N. K., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. ACS Publications. Retrieved from [Link]

-

Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. PubMed. Retrieved from [Link]

-

Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. Semantic Scholar. Retrieved from [Link]

-

Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from [Link]

-

Hu, H., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(10), 7472-7480. National Institutes of Health. Retrieved from [Link]

-

Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. ResearchGate. Retrieved from [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Retrieved from [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (n.d.). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Retrieved from [Link]

-

ARKIVOC. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

Molecules. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Retrieved from [Link]

-

MDPI. (n.d.). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Retrieved from [Link]

-

Journal of Pharmacy and Bioallied Sciences. (n.d.). Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3-NITROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 21487-49-0 [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, making the unambiguous structure determination of its derivatives a critical task. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of this compound. We move beyond a simple recitation of methods to explore the causal logic behind the synthetic strategy and the orthogonal application of modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals who require a robust, self-validating framework for confirming the chemical identity of complex heterocyclic compounds.

Introduction: The Rationale for Rigorous Elucidation

Pyrazole derivatives are cornerstones in the development of pharmaceuticals, demonstrating a vast range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2] The specific substitution pattern on the pyrazole ring dictates its chemical properties and biological function. Therefore, the introduction of a 4-nitrophenyl group at the C3 position and a formyl group at the C4 position creates a molecule with significant potential for further synthetic modification and biological screening.

Synthetic Pathway: The Vilsmeier-Haack Reaction

The most direct and widely adopted method for synthesizing 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5][6] This reaction is exceptionally well-suited for this target as it facilitates both the cyclization of a hydrazone precursor and the concurrent formylation at the C4 position in a one-pot procedure.

Causality of Choice : The Vilsmeier-Haack reaction is chosen for its efficiency and high regioselectivity. The reaction proceeds via an electrophilic substitution mechanism on an electron-rich intermediate. The starting material, 4-nitroacetophenone phenylhydrazone, is prepared by the condensation of 4-nitroacetophenone with a suitable hydrazine. The subsequent reaction with the Vilsmeier reagent (a chloromethyleniminium salt formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) drives the formation of the pyrazole ring and introduces the aldehyde functionality.[7][8]

Caption: Fig. 1: Synthetic workflow via Vilsmeier-Haack.

Orthogonal Structure Verification

The cornerstone of structure elucidation is the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating dataset.

Mass Spectrometry (MS)

Objective : To determine the molecular weight and confirm the elemental formula.

High-Resolution Mass Spectrometry (HRMS) is the primary tool for this purpose. It provides a highly accurate mass measurement of the molecular ion.

-

Expected Molecular Formula : C₁₀H₇N₃O₃

-

Expected Exact Mass : 217.0487 g/mol

The observation of a molecular ion peak (e.g., [M+H]⁺ at m/z 218.0560) that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the elemental composition, thereby validating the successful incorporation of all atoms from the starting materials.

Infrared (IR) Spectroscopy

Objective : To identify key functional groups whose presence or absence confirms the chemical transformation.

IR spectroscopy is a rapid and effective method for functional group identification. The spectrum of the final product should exhibit characteristic absorption bands that are absent in the starting materials.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3200 | N-H Stretch | Pyrazole N-H | Confirms the presence of the heterocyclic ring N-H. |

| ~1670-1690 | C=O Stretch | Aldehyde | Strong, sharp peak confirming the formylation.[9] |

| ~1590-1610 | C=N / C=C Stretch | Pyrazole Ring | Indicates the formation of the aromatic heterocyclic core. |

| ~1520 & ~1345 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group | Confirms the retention of the nitro substituent. |

The disappearance of the C=O stretch from the starting 4-nitroacetophenone (~1685 cm⁻¹) and the appearance of the new aldehyde C=O stretch provides clear evidence of the transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective : To provide a complete map of the carbon-hydrogen framework, establishing atom connectivity and stereochemistry. NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[10]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts (electronic environment), and their coupling patterns (neighboring protons).

| Proton Signal | Expected δ (ppm) | Multiplicity | Assignment | Rationale |

| Aldehyde-H | ~9.9 - 10.1 | Singlet (s) | -CHO | Highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond. |

| Pyrazole N-H | ~13.0 - 14.0 | Broad Singlet (br s) | N-H | Very deshielded, often broad due to quadrupole effects and exchange. Position is solvent-dependent. |

| Pyrazole C5-H | ~8.5 - 8.8 | Singlet (s) | Pyrazole H5 | Aromatic proton on the pyrazole ring. Appears as a singlet as it has no adjacent proton neighbors. |

| Nitrophenyl H | ~8.3 - 8.4 | Doublet (d) | Ar-H (ortho to NO₂) | Part of an AA'BB' system. Deshielded by the electron-withdrawing nitro group. |

| Nitrophenyl H | ~8.0 - 8.1 | Doublet (d) | Ar-H (meta to NO₂) | Part of an AA'BB' system. Less deshielded than the ortho protons. |

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments.

| Carbon Signal | Expected δ (ppm) | Assignment | Rationale |

| Aldehyde C=O | ~185 - 190 | -CHO | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Aromatic C-NO₂ | ~148 - 150 | C-NO₂ | Quaternary carbon attached to the strongly electron-withdrawing nitro group. |

| Pyrazole C3 | ~150 - 155 | C3 | Quaternary carbon of the pyrazole ring attached to the nitrophenyl group. |

| Pyrazole C5 | ~135 - 140 | C5-H | Protonated carbon of the pyrazole ring. |

| Aromatic CHs | ~124 - 130 | Ar-CH | Signals for the four protonated carbons of the nitrophenyl ring. |

| Pyrazole C4 | ~115 - 120 | C4-CHO | Quaternary carbon of the pyrazole ring attached to the aldehyde. |

The combination of ¹H and ¹³C NMR data, often supplemented with 2D NMR experiments like HSQC and HMBC, allows for the definitive assignment of every atom in the molecule, leaving no ambiguity.

Consolidated Workflow for Structure Elucidation

The logical flow from synthesis to final confirmation is a critical process that ensures data integrity.

Caption: Fig. 2: Logical workflow for structure elucidation.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established Vilsmeier-Haack procedures for pyrazole synthesis.[2][5][6]

-

Preparation of the Vilsmeier Reagent : In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 5 equiv.) and cool the flask in an ice-salt bath to 0 °C. Add phosphorus oxychloride (POCl₃, 2 equiv.) dropwise with constant stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 1 hour at room temperature.

-

Reaction : To the prepared Vilsmeier reagent, add a solution of 4-nitroacetophenone hydrazone (1 equiv.) in anhydrous DMF (2 mL) dropwise.

-

Cyclization : After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (~200 g) with stirring.

-

Neutralization : Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Isolation : The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

-

Purification : Recrystallize the crude product from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the pure this compound.

Analytical Instrumentation and Parameters

-

NMR Spectroscopy : Spectra should be recorded on a 400 MHz or higher spectrometer. Samples are to be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry : High-resolution mass spectra should be obtained using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

IR Spectroscopy : Spectra should be recorded on an FTIR spectrometer using KBr pellets or as a thin film on a NaCl plate.

Conclusion

The structure elucidation of this compound is a systematic process that relies on a logical synthetic strategy and the rigorous application of orthogonal analytical techniques. By following the workflow outlined in this guide—from the Vilsmeier-Haack synthesis to the comprehensive analysis by MS, IR, and NMR spectroscopy—researchers can achieve an unambiguous and self-validated structural confirmation. This level of analytical rigor is essential for ensuring the integrity of downstream research and development efforts in medicinal chemistry and related fields.

References

- BenchChem. (2025). Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide.

- Popov, A. V. et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 0-0.

- Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.

-

Joshi, A. et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available from: [Link]

- Wang, H. et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14713-14723.

- Patil, S. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- BenchChem. (2025). An In-depth Technical Guide to the Structure Elucidation of 5-(Trifluoromethyl)pyrazole-3-carboxamide.

-

El-Shehry, M. F. et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. Available from: [Link]

- Wiley-VCH. (2007). Supporting Information.

-

Asiri, A. M. et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(4), M650. Available from: [Link]

- Narsinghani, M. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.

-

MDPI. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]

- Abood, N. A. et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- Madalambika, T.N. et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 143497.

- Al-Tel, T. H. et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21.

-

ResearchGate. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Available from: [Link]

-

PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

- The Royal Society of Chemistry. (2018). Electronic Supplementary Information.

-

ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

-

MDPI. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Available from: [Link]

-

Prasath, R. et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E67(10), o2650. Available from: [Link]

Sources

- 1. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 2. asianpubs.org [asianpubs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijpcbs.com [ijpcbs.com]

- 9. epubl.ktu.edu [epubl.ktu.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic techniques for the structural elucidation and characterization of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde. Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities.[1][2][3] The precise characterization of novel pyrazole compounds is paramount for understanding their structure-activity relationships, and spectroscopic analysis provides the foundational data for this purpose.[4] This document details experimental protocols, predicted quantitative data, and interpretative insights for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Analytical Workflow

The journey from synthesis to the characterization of a new chemical entity like this compound follows a structured workflow. Synthesis often involves methods like the Vilsmeier-Haack reaction from hydrazones.[5][6] Once synthesized and purified, a suite of spectroscopic analyses is essential to confirm its identity and structure.[2]

Molecular Formula: C₁₀H₇N₃O₃ Molecular Weight: 217.19 g/mol [7]

Diagram: Analytical Workflow for Spectroscopic Characterization

Caption: A typical workflow from synthesis to structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR are critical.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would display distinct signals for each proton type. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aldehyde-H | ~9.9 - 10.1 | Singlet (s) | Deshielded due to the electron-withdrawing nature of the carbonyl group. |

| Pyrazole H-5 | ~8.5 - 8.8 | Singlet (s) | Influenced by the adjacent aldehyde and the pyrazole ring electronics. |

| Nitrophenyl H (ortho to NO₂) | ~8.3 - 8.5 | Doublet (d) | Strongly deshielded by the anisotropic effect of the nitro group. |

| Nitrophenyl H (meta to NO₂) | ~8.0 - 8.2 | Doublet (d) | Less deshielded than the ortho protons. |

| Pyrazole N-H | ~13.0 - 15.0 | Broad Singlet (br s) | The acidic proton of the pyrazole ring, often broad and far downfield. |

Note: These are predicted values based on known data for similar pyrazole and nitrophenyl structures.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aldehyde C=O | ~185 - 195 | The carbonyl carbon is significantly deshielded. |

| Pyrazole C-3 | ~150 - 155 | Attached to the nitrophenyl group. |

| Pyrazole C-4 | ~115 - 120 | Attached to the aldehyde group. |

| Pyrazole C-5 | ~135 - 140 | The remaining pyrazole carbon. |

| Nitrophenyl C (C-NO₂) | ~147 - 150 | Quaternary carbon attached to the nitro group. |

| Nitrophenyl C (C-pyrazole) | ~135 - 138 | Quaternary carbon attached to the pyrazole ring. |

| Nitrophenyl CH (ortho to NO₂) | ~124 - 126 | Aromatic carbons ortho to the nitro group. |

| Nitrophenyl CH (meta to NO₂) | ~129 - 131 | Aromatic carbons meta to the nitro group. |

Note: Predicted values are based on general pyrazole derivative data. Actual values can vary with solvent and other conditions.[8]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[4]

-

Data Acquisition (¹H NMR): Acquire the spectrum on a 300 or 500 MHz NMR spectrometer. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[4]

-

Data Acquisition (¹³C NMR): Acquire the spectrum at a corresponding frequency (e.g., 75 or 125 MHz). A wider spectral width of 200-250 ppm is used. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.[4]

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). The resulting spectrum should be phase corrected and baseline corrected. For ¹H NMR, integrate the peaks to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (pyrazole) | 3200 - 3400 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (aldehyde) | 1670 - 1690 | Strong |

| C=N Stretch (pyrazole ring) | 1590 - 1620 | Medium |

| N=O Stretch (nitro group, asymmetric) | 1500 - 1550 | Strong |

| N=O Stretch (nitro group, symmetric) | 1340 - 1360 | Strong |

| C-N Stretch | 1100 - 1200 | Medium |

Note: For comparison, a similar compound, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, shows a strong C=O band at 1680 cm⁻¹ and a C=N band at 1638 cm⁻¹.[9][10]

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data

For this compound (MW = 217.19), the following is expected in an electron ionization (EI) mass spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 217, corresponding to the intact molecule.

-

Key Fragmentation Peaks:

-

[M-H]⁺ (m/z = 216): Loss of a hydrogen atom, likely from the aldehyde.

-

[M-CHO]⁺ (m/z = 188): Loss of the formyl radical.

-

[M-NO₂]⁺ (m/z = 171): Loss of the nitro group, a common fragmentation for nitroaromatic compounds.

-

Further fragmentation of the pyrazole ring can lead to smaller fragments.[11]

-

Diagram: Predicted Key Fragmentation Pathways

Caption: Key predicted fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The purified compound can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, typically using an electron beam of 70 eV. Electrospray Ionization (ESI) is another option, especially when coupled with LC.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

References

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.

- An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Derivatives. Benchchem.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.

- 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Smolecule.

- Electronic Supplementary Information. The Royal Society of Chemistry.

- 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. MDPI.

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.

- 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Human Metabolome Database.

- This compound. Matrix Scientific.

- (PDF) 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. ResearchGate.

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.

- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Not specified.

- 3-(4-nitrophenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde. Sigma-Aldrich.

- 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. 26033-23-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The pyrazole scaffold is a privileged structure in drug discovery, and this particular derivative, featuring both a reactive aldehyde and an electron-withdrawing nitrophenyl group, serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules. This document details the compound's fundamental chemical properties, outlines a robust synthetic protocol via the Vilsmeier-Haack reaction with mechanistic insights, describes methods for its spectroscopic characterization, and explores its applications as a precursor in the development of novel therapeutic agents.

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of modern pharmaceuticals. Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. The functionalization of the pyrazole ring allows for the fine-tuning of these activities and the development of compounds with improved potency and selectivity.

This compound emerges as a particularly valuable building block. The aldehyde group at the C4 position is a synthetic handle for a multitude of chemical transformations, such as condensations, oxidations, and reductions, enabling the construction of more complex molecular architectures. The 3-position's 4-nitrophenyl substituent significantly influences the electronic properties of the pyrazole ring and provides a site for further modification, making this compound a key intermediate in the synthesis of novel chemical entities for drug discovery pipelines.

Chemical and Physical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its basic properties. For the specific compound of interest, this compound, the key identifiers and properties are summarized below. It is crucial to distinguish this compound from its commonly cited N-substituted analogs, such as the 1-phenyl derivative.

| Property | Value |

| Molecular Formula | C₁₀H₇N₃O₃ |

| Molecular Weight | 217.18 g/mol |

| IUPAC Name | This compound |

| Appearance | Expected to be a yellow or pale-yellow solid |

| Core Structure | Pyrazole |

Synthesis and Mechanism: The Vilsmeier-Haack Reaction

The most efficient and widely adopted method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2] This reaction facilitates a one-pot cyclization and formylation of ketone hydrazones. The causality for this choice rests on the reaction's reliability for formylating electron-rich systems, with the hydrazone intermediate providing the necessary atoms for the pyrazole ring formation.

The process begins with the synthesis of a hydrazone from 4'-nitroacetophenone and hydrazine. This intermediate is then treated with the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] The Vilsmeier reagent acts as the electrophile, attacking the hydrazone to initiate cyclization and subsequently introduce the formyl group at the C4 position.[1]

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization.

-

Hydrazone Synthesis:

-

In a round-bottom flask, dissolve 4'-nitroacetophenone (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (1.1 eq.) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture. The hydrazone product will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

-

-

Vilsmeier-Haack Cyclization & Formylation:

-

In a separate, dry, three-neck flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (10 volumes). Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 3.0 eq.) dropwise to the DMF with vigorous stirring. Allow the Vilsmeier reagent to form for 30 minutes at 0°C.

-

Dissolve the 4'-nitroacetophenone hydrazone (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 4-6 hours.[1][5] Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8. A precipitate will form.

-

Filter the solid product, wash thoroughly with water, and dry.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

-

Spectroscopic Characterization

Structural confirmation of the synthesized compound is paramount. The following spectroscopic data are predicted based on its structure and data from analogous compounds.[5][6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehyde Proton (-CHO): A characteristic singlet is expected in the downfield region, typically around δ 9.8-10.1 ppm.

-

Pyrazole C5-H: A singlet for the proton on the pyrazole ring is expected around δ 8.3-8.7 ppm.

-

Nitrophenyl Protons: The four protons on the 4-nitrophenyl ring will appear as two distinct doublets (an AA'BB' system) due to their chemical environment. The two protons ortho to the nitro group will be further downfield (δ 8.2-8.4 ppm) than the two protons meta to the nitro group (δ 7.8-8.0 ppm).

-

Pyrazole N1-H: A broad singlet, exchangeable with D₂O, is expected for the N-H proton, typically in the region of δ 13-14 ppm, though its visibility can vary.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aldehyde Carbonyl (C=O): A signal around δ 185 ppm.

-

Pyrazole Carbons: Signals for C3, C4, and C5 of the pyrazole ring.

-

Nitrophenyl Carbons: Signals corresponding to the six carbons of the nitrophenyl ring, including the ipso-carbon attached to the pyrazole ring and the carbon attached to the nitro group.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong bands, typically around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

-

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.

-

C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region corresponding to the aromatic rings.

-

Applications in Drug Development and Research

This compound is not typically an end-product but rather a versatile platform for generating libraries of more complex molecules for biological screening.[8][9] The reactive aldehyde group is the primary site for derivatization.

-

Synthesis of Schiff Bases: The aldehyde can readily undergo condensation reactions with various primary amines or hydrazides to form Schiff bases (imines). These derivatives have been extensively investigated for their antimicrobial and anticancer activities.[1]

-

Knoevenagel and Claisen-Schmidt Condensations: Reaction with active methylene compounds (e.g., malononitrile) or ketones can yield more complex heterocyclic systems or chalcone-like structures, which are known precursors for anti-inflammatory and anticancer agents.[8][10]

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid, providing another functional group for amide coupling or other transformations. Conversely, reduction to the primary alcohol allows for its use as a linker or for the introduction of ether functionalities.[11]

-

Multi-component Reactions: Pyrazole-4-carbaldehydes are excellent substrates for multi-component reactions, enabling the rapid assembly of complex and diverse molecular scaffolds from simple starting materials, accelerating the drug discovery process.

Conclusion

This compound is a high-value synthetic intermediate with significant potential for the development of new therapeutic agents. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the dual reactivity of its aldehyde and nitrophenyl moieties, makes it an attractive starting point for constructing diverse compound libraries. A thorough understanding of its synthesis, characterization, and chemical reactivity, as outlined in this guide, is essential for researchers aiming to leverage its full potential in medicinal chemistry and organic synthesis.

References

-

Smolecule. (2023). 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Link

-

ChemicalBook. (n.d.). 3-(4-NITRO-PHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE. Link

-

Huanan, H., Changhua, G., Lisheng, D., & Anjiang, Z. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(10), 7472-7481. Link

-

S.B. Singh. (1998). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Heterocyclic Chemistry, 35(1), 107-110. Link

-

Sigma-Aldrich. (n.d.). 3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE. Link

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 442-452. Link

-

Shetty, P., Isloor, A. M., & Fun, H. K. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 22695-22723. Link

-

Grygorenko, O. O., et al. (2014). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. Heterocyclic Communications, 20(6), 351–354. Link

-

Potopnyk, M. A., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(3), M1447. Link

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Link

-

Filimonov, V. D., et al. (2011). Synthesis and reactions of pyrazole-4-carbaldehydes. ARKIVOC, 2011(xi), 1-21. Link

-

Oriental Journal of Chemistry. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 34(3). Link

-

MolPort. (n.d.). Compound 3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Link

-

International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR, 4(1), 74-83. Link

-

ResearchGate. (2015). Pyrazole-4-carbaldehyde derivatives. Link

-

ResearchGate. (2019). (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Link

-

Singh, P., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(1), M650. Link

-

PubChem. (n.d.). 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone. Link

-

Sigma-Aldrich. (n.d.). 3-Phenyl-1H-pyrazole-4-carboxaldehyde. Link

-

Pandhurnekar, C. P., et al. (2021). Pyrazole and Its Derivatives: A Review on Different Synthesis Methods and Applications. Journal of Advanced Scientific Research, 12(3), 37-43. Link

-

ResearchGate. (2010). (PDF) 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Link

-

Royal Society of Chemistry. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Link

-

Al-Azhar University. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Link

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Link

-

ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Link

Sources

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemmethod.com [chemmethod.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. sciensage.info [sciensage.info]

- 11. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of Pyrazole-4-Carbaldehyde Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically successful drugs.[1][2][3][4] Among the diverse functionalized pyrazoles, those bearing a carbaldehyde group at the 4-position have emerged as particularly versatile intermediates and potent bioactive molecules. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of pyrazole-4-carbaldehyde derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into their synthesis, mechanisms of action across various disease models, and detailed protocols for their biological evaluation, underpinned by a foundation of scientific integrity and field-proven insights.

The Strategic Importance of the Pyrazole-4-Carbaldehyde Scaffold

The unique electronic configuration of the pyrazole ring, coupled with the reactive aldehyde functionality at the C4 position, confers several advantages in drug design. The aldehyde group serves as a versatile chemical handle for a multitude of synthetic transformations, including condensation reactions, reductive aminations, and oxidations.[5] This allows for the systematic generation of diverse chemical libraries, a cornerstone of modern drug discovery. Furthermore, the pyrazole core itself can engage in various non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking, contributing to potent and selective binding.[3][6]

Synthetic Strategies: The Vilsmeier-Haack Reaction as a Cornerstone

A prevalent and efficient method for the synthesis of pyrazole-4-carbaldehyde derivatives is the Vilsmeier-Haack reaction.[1][7] This one-pot reaction typically involves the formylation of a suitable hydrazone precursor using a Vilsmeier reagent, commonly generated from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).[1][7]

Representative Synthetic Protocol: Synthesis of 3-Aryl-Substituted Pyrazole-4-Carbaldehydes

This protocol outlines a general procedure for the synthesis of 3-aryl-substituted pyrazole-4-carbaldehyde derivatives, adapted from established methodologies.[1]

Step 1: Hydrazone Formation

-

Dissolve the desired aryl ketone (1.0 eq) in a suitable solvent (e.g., ethanol).

-

Add a substituted hydrazine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (3.0 eq) to anhydrous dimethylformamide (DMF) under cooling in an ice bath.

-

Stir the mixture for 30 minutes at 0°C.

-

Add the previously synthesized hydrazone (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

The precipitated crude product is collected by filtration, washed with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The synthesized compounds should be thoroughly characterized using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structure and purity.[1][7]

Therapeutic Applications: A Multi-Faceted Pharmacological Profile

Pyrazole-4-carbaldehyde derivatives have demonstrated significant potential across a range of therapeutic areas.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Pyrazole-4-carbaldehyde derivatives have shown promising activity against various pathogenic bacteria and fungi.[1][8][9][10][11]

-

Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that these compounds may interfere with microbial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes. The presence of specific substituents on the pyrazole and phenyl rings can significantly influence the antimicrobial spectrum and potency.[1]

-

Evaluation Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

-

Anti-Inflammatory Properties

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[12] Several pyrazole-4-carbaldehyde derivatives have exhibited potent anti-inflammatory effects.[2][13][14][15][16]

-

Mechanism of Action: A primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[2][12] Some derivatives have also been shown to modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[13][17][18]

-

Illustrative Signaling Pathway: TNF-α Signaling and its Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a pyrazole derivative.

-

Evaluation Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

-

Acclimatize male Wistar rats or Swiss albino mice for one week.

-

Administer the test compound or vehicle (control) orally or intraperitoneally. A standard non-steroidal anti-inflammatory drug (NSAID) like diclofenac or indomethacin should be used as a positive control.[19]

-

After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[16]

-

Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced toxicity is a major focus of oncological research. Pyrazole-4-carbaldehyde derivatives have emerged as promising candidates, demonstrating cytotoxicity against various cancer cell lines.[3][4][6][20]

-

Mechanism of Action: The anticancer effects of these derivatives are often multi-faceted. They have been shown to act as inhibitors of key signaling proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).[3][6][21] Some derivatives have also been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.[6][21][22] Furthermore, they can induce apoptosis (programmed cell death) in cancer cells.[3][6]

-

Illustrative Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. asianpubs.org [asianpubs.org]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. New Hydrazone Derivatives of Pyrazole-4-carboxaldehydes Exhibited Anti-inflammatory Properties | Bentham Science [eurekaselect.com]

- 14. researchgate.net [researchgate.net]

- 15. sciencescholar.us [sciencescholar.us]

- 16. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 17. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

The Pharmacophoric Potential of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus stands as a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous clinically approved therapeutics.[1] Its unique electronic properties and ability to engage in various biological interactions have propelled the development of a multitude of pyrazole-containing drugs with applications spanning oncology, infectious diseases, and inflammatory conditions.[2][3] This technical guide delves into the specific potential of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde , a molecule poised at the intersection of several key pharmacophoric features. The strategic placement of a 4-nitrophenyl group at the 3-position and a reactive carbaldehyde at the 4-position of the N-unsubstituted pyrazole core presents a compelling starting point for the rational design of novel therapeutic agents. This document will provide an in-depth analysis of its synthetic accessibility, explore its predicted biological significance based on extensive data from analogous structures, and furnish detailed protocols for its synthesis and bio-evaluation, thereby empowering researchers to unlock its full therapeutic potential.

The Strategic Importance of the this compound Scaffold

The therapeutic promise of this molecule is rooted in the synergistic contribution of its three key structural motifs: the pyrazole core, the 4-nitrophenyl substituent, and the 4-carbaldehyde group.

-

The Pyrazole Core: This five-membered aromatic heterocycle is metabolically stable and serves as a versatile scaffold for creating diverse molecular architectures.[1] Its two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

-

The 4-Nitrophenyl Substituent: The presence of a nitro group, a strong electron-withdrawing group, at the para-position of the phenyl ring significantly influences the electronic distribution of the entire molecule. This feature is often associated with enhanced biological activity, including potent antimicrobial and anticancer effects.[2][4]

-

The 4-Carbaldehyde Group: This reactive aldehyde functionality is a crucial handle for synthetic elaboration. It readily undergoes a variety of chemical transformations, such as condensation reactions to form Schiff bases, reductive amination to introduce diverse amine side chains, and oxidation to the corresponding carboxylic acid. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize target binding and pharmacokinetic properties.

The combination of these features in a single, synthetically accessible molecule makes this compound a highly attractive starting point for the development of new chemical entities with tailored pharmacological profiles.

Synthesis of this compound: A Proposed Route

While direct literature on the synthesis of the N-unsubstituted this compound is scarce, a robust and widely applicable method for the synthesis of 3-aryl-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction on the hydrazone of the corresponding aryl methyl ketone.[1][5][6] This approach is favored for its operational simplicity and generally good yields.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process commencing from the readily available 4-nitroacetophenone.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Nitroacetophenone Hydrazone

-

To a solution of 4-nitroacetophenone (10 mmol, 1.65 g) in ethanol (30 mL), add hydrazine hydrate (12 mmol, 0.6 mL).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-nitroacetophenone hydrazone as a solid.

Step 2: Synthesis of this compound

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) (30 mmol, 2.8 mL) dropwise to ice-cold N,N-dimethylformamide (DMF) (15 mL) with constant stirring.[1]

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 4-nitroacetophenone hydrazone (10 mmol, 1.79 g) in DMF (10 mL) dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-5 hours.[1]

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

Predicted Biological Activities and Pharmacophoric Significance

Based on extensive literature on structurally related pyrazole derivatives, this compound is predicted to exhibit significant biological activities, primarily in the areas of anticancer and antimicrobial chemotherapy.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of pyrazole-based compounds.[2][7] The presence of a 4-nitrophenyl group, in particular, has been associated with enhanced cytotoxic activity against various cancer cell lines. It is hypothesized that the planar pyrazole ring can intercalate with DNA, while the nitro group can participate in redox cycling, generating reactive oxygen species that induce cellular damage in cancer cells.

Hypothesized Mechanism of Action:

Caption: Potential anticancer mechanisms of the pyrazole scaffold.

Representative Anticancer Activity of Related Pyrazole Derivatives:

| Compound Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole with 4-NO₂C₆H₄ group | A549 (Lung) | 4.47 | [2] |

| Pyrazole with 4-NO₂C₆H₄ group | HepG2 (Liver) | - | [2] |

| 6-Pyrazolinylcoumarin derivative | CCRF-CEM (Leukemia) | 1.88 | [8] |

| Pyrazolyl analogue | HCT-116 (Colon) | 4.2 | [9] |

Antimicrobial Activity

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[10][11][12] The presence of the electron-withdrawing nitrophenyl group is anticipated to enhance the antimicrobial potency of the molecule. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method):

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of final concentrations.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Future Perspectives and Drug Development Workflow

This compound represents a promising starting point for a drug discovery campaign. The versatile aldehyde functionality allows for the creation of a focused library of derivatives to explore structure-activity relationships (SAR).

Proposed Drug Development Workflow:

Caption: A typical workflow for developing new drugs from the core scaffold.

Conclusion

While direct experimental data for this compound is yet to be extensively published, a thorough analysis of the synthesis and biological activities of closely related pyrazole analogues provides a strong foundation for its potential as a valuable pharmacophore. Its straightforward synthesis and the strategic positioning of key functional groups make it an ideal candidate for further investigation in the quest for novel anticancer and antimicrobial agents. This guide provides the necessary theoretical framework and practical protocols to empower researchers to explore and exploit the therapeutic promise of this intriguing molecule.

References

- BenchChem. (2025).

- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.

- Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. (2022). AIP Conference Proceedings.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2025).

- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023).

- Current status of pyrazole and its biological activities. PubMed Central.

- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv

- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Deriv

- Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. (2008).

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025).

- Synthesis of Pyrazoline Derivatives from Chalcones.

- Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin deriv

- Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PubMed Central.

- Synthesis and Evaluation of Some New Pyrazole Deriv

- Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. (2004).

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evalu

- Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-formylpyrazoles.

- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

- Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry.

- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013).

- Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl).

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- Synthesis of N‐acetylated pyrazoline. (2020).

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2025).